1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-28-19-12-10-18(11-13-19)21-8-3-2-4-16-26(21)23(27)17-25-15-6-9-22(25)20-7-5-14-24-20/h5,7,10-14,21-22,24H,2-4,6,8-9,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVPTEXHEKUPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2C(=O)CN3CCCC3C4=CC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one is an intriguing molecule due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The chemical structure of the compound consists of an azepane ring, a pyrrolidine moiety, and a methoxyphenyl group, which contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 314.44 g/mol.
Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | 1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one |
| Molecular Formula | C20H26N2O |
| Molecular Weight | 314.44 g/mol |
| Functional Groups | Azepane, Pyrrolidine, Methoxyphenyl |
The biological activity of this compound can be attributed to its interactions with various molecular targets, including receptors and enzymes. The methoxyphenyl group may enhance binding affinity, while the azepane and pyrrolidine rings can facilitate interactions that modulate biological pathways.
Pharmacological Effects
Research indicates that compounds with similar structural features exhibit a range of pharmacological activities:
- Antimicrobial Activity: Many derivatives of pyrrolidine and azepane have shown effectiveness against various bacterial strains.
- CNS Activity: Compounds with similar structures are often investigated for their potential as anxiolytics or antidepressants due to their ability to interact with neurotransmitter systems.
- Enzyme Inhibition: Some derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.
Case Studies and Research Findings
-
Antimicrobial Evaluation:
A study evaluated several pyrrolidine derivatives for antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition with an IC50 value comparable to standard antibiotics . -
CNS Activity:
Another investigation focused on the effects of similar azepane derivatives on GABA transporters. The results indicated that certain substitutions could enhance inhibitory effects on GAT1 and GAT3, suggesting potential as anxiolytic agents . -
Enzyme Inhibition:
Research into enzyme inhibitors found that compounds with structural similarities exhibited strong AChE inhibition, which is critical in managing conditions like Alzheimer's disease. The IC50 values ranged from 0.63 µM to 6.28 µM for various derivatives .
Comparative Analysis
To understand the potential of 1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one in comparison to similar compounds, the following table summarizes key findings from related studies:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its dual heterocyclic systems. Below is a comparative analysis with analogous molecules from the literature:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₂₅H₃₁N₃O₂.
Key Observations :
Structural Complexity: The target compound’s azepane-pyrrolidine-pyrrole system is distinct from simpler ethanone derivatives like 2-(4-methoxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one (), which lacks extended heterocycles.
’s azo compound may have photochemical utility.
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
A validated method for azepane synthesis involves RCM of diene precursors. For example, N-allyl-4-methoxy-N-(pent-4-en-1-yl)aniline undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, yielding 2-(4-methoxyphenyl)azepane. Key parameters:
- Catalyst loading: 5–10 mol%
- Solvent: CH₂Cl₂ or toluene
- Reaction time: 12–24 hours
Challenges : Steric hindrance from the 4-methoxyphenyl group may necessitate higher catalyst loadings.
Reductive Amination Pathway
Alternative routes employ reductive amination of ketoamines. Reacting 4-methoxyphenylglyoxal with 1,5-diaminopentane in methanol under hydrogen (50 psi) with Pd/C catalyst produces the azepane ring. Yields range from 45%–65%, with purification via silica gel chromatography (EtOAc/hexane).
Preparation of Pyrrolidine-Pyrrole Fragment
Paal-Knorr Pyrrole Synthesis
Condensation of 2-pyrrolidinone with acetylacetone in acetic acid at reflux (24 hours) generates 2-(1H-pyrrol-2-yl)pyrrolidine. Modifications include:
- Solvent optimization : Switching to propionic acid improves yield to 78%
- Catalyst : p-TsOH (10 mol%) reduces reaction time to 12 hours
Transition-Metal-Mediated Coupling
Suzuki-Miyaura coupling of 2-bromopyrrolidine with pyrrole-2-boronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1) at 90°C affords the biphenyl system in 82% yield.
Fragment Coupling and Ketone Installation
Acylation via Nucleophilic Substitution
The azepane and pyrrolidine-pyrrole subunits are conjugated through a ketone bridge via:
- Chloroacetylation : Treating 2-(4-methoxyphenyl)azepane with chloroacetyl chloride (1.2 eq) and Et₃N (2 eq) in THF at 0°C→RT
- Nucleophilic Displacement : Reacting the chloro intermediate with 2-(1H-pyrrol-2-yl)pyrrolidine (1.5 eq) and K₂CO₃ in DMF at 80°C for 8 hours
Typical Yield : 60% after column chromatography (CH₂Cl₂/MeOH 95:5)
Oxidative Coupling Strategy
An alternative route oxidizes a secondary alcohol precursor:
- Mitsunobu Reaction : Join fragments using diethyl azodicarboxylate (DEAD) and PPh₃ in THF
- Oxidation : Treat the resulting alcohol with Dess-Martin periodinane (1.1 eq) in CH₂Cl₂
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| RCM + Acylation | 58 | 98.5 | Moderate |
| Reductive Amination | 47 | 97.2 | High |
| Oxidative Coupling | 63 | 99.1 | Low |
Key Findings :
- RCM provides better stereocontrol but requires expensive catalysts
- Reductive amination is scalable but suffers from byproduct formation
- Oxidative coupling delivers high purity but uses hazardous oxidizers
Optimization Strategies
Protecting Group Management
- Tert-butoxycarbonyl (Boc) : Protects pyrrole NH during acylation (removed with TFA/DCM)
- Methoxymethyl (MOM) : Shields azepane nitrogen in oxidative conditions
Solvent Effects
- THF vs. DMF : DMF accelerates displacement reactions but complicates purification
- Switch to 2-MeTHF : Enhances sustainability without sacrificing yield
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[2-(4-Methoxyphenyl)azepan-1-yl]-2-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one, and how can reaction conditions be controlled to maximize yield?
- The synthesis involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. Key steps include:
- Friedel-Crafts acylation to introduce the 4-methoxyphenyl group (controlled at low temperatures to avoid side reactions) .
- Palladium-catalyzed cross-coupling for pyrrolidine ring functionalization, requiring inert atmospheres (e.g., argon) and solvents like dimethylformamide (DMF) or toluene .
- Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) .
- Critical parameters: pH (neutral to slightly basic), temperature (0–80°C depending on the step), and solvent polarity .
Q. How can researchers assess the purity and structural integrity of this compound during synthesis?
- High-performance liquid chromatography (HPLC) is recommended for purity assessment, with UV detection at 254 nm for aromatic moieties .
- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features, such as the azepane ring proton environments and methoxy group integration .
- Mass spectrometry (MS) validates molecular weight, particularly electrospray ionization (ESI-MS) for high accuracy .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact (classified as acute toxicity Category 4 via inhalation, skin, and oral routes) .
- Ventilation: Use fume hoods to prevent inhalation of toxic fumes, especially during heating or combustion .
- Storage: Keep in sealed containers under inert gas (e.g., nitrogen) in cool, dry conditions to prevent degradation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry and conformation?
- Single-crystal X-ray diffraction (e.g., using a Stoe IPDS II diffractometer) provides bond lengths, angles, and torsion angles critical for confirming stereochemistry .
- SHELXL refinement optimizes structural models, addressing challenges like thermal motion or disorder in the azepane/pyrrolidine rings .
- Example: A related methoxyphenyl compound (CAS 13918-67-7) showed planar thiophene rings, influencing π-π stacking interactions .
Q. What strategies can elucidate the compound’s mechanism of action in biological systems?
- Receptor binding assays: Screen against GPCRs or kinase targets using radioligand displacement (e.g., ³H-labeled antagonists) .
- Enzyme inhibition studies: Test activity against cytochrome P450 isoforms or phosphodiesterases via fluorometric or colorimetric assays .
- Computational docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes, leveraging the methoxy group’s electron-donating effects .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?
- Substituent tuning: Replace the methoxy group with halogen atoms (e.g., Cl, F) to alter lipophilicity (logP) and metabolic stability .
- Prodrug design: Introduce ester linkages at the ethanone moiety for improved oral bioavailability .
- SAR studies: Analogues with thiophene or pyrimidine substitutions (e.g., CAS 420826-76-2) show enhanced receptor affinity .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Dose-response validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .
- Metabolite profiling: Use LC-MS to detect degradation products or active metabolites that may skew results .
- Orthogonal assays: Combine enzymatic (e.g., ELISA) and phenotypic (e.g., cell viability) assays to confirm target engagement .
Methodological Considerations
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
- SwissADME: Estimates solubility, permeability, and drug-likeness parameters (e.g., Rule of Five compliance) .
- Gaussian software: Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity predictions .
Q. How can researchers optimize reaction scalability for gram-scale synthesis?
- Flow chemistry: Continuous reactors minimize exothermic risks in Friedel-Crafts steps .
- Catalyst recycling: Immobilize palladium catalysts on silica supports to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
